1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-2-21-15-9-11(7-8-12(15)16)22(19,20)18-10-17-13-5-3-4-6-14(13)18/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBWJMJLZIHXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Synthesis of Sodium 3-Ethoxy-4-fluorophenyl Sulfonate :
-
Coupling Reaction :
Optimization Insights:
-
Solvent : Dichloromethane enhances solubility of the sulfonyl chloride.
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Base : Triethylamine neutralizes HCl, driving the reaction to completion.
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Yield : 67–84% after crystallization from methanol/ethyl acetate.
Crystallization and Purification
The crude product is converted to its hydrochloric acid salt and crystallized from a methanol/ethyl acetate mixture (1:2 v/v). This step removes unreacted starting materials and byproducts, yielding high-purity this compound as white crystals.
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O₃S | |
| Molecular Weight | 344.34 g/mol | |
| Melting Point | 170–175°C | |
| 1H NMR (DMSO-d6) | δ 1.35 (t, 3H), 4.10 (q, 2H), 7.25–8.10 (m, 7H) | |
| MS (ESI+) | m/z 345.1 [M+H]+ |
Comparative Analysis of Synthetic Routes
The table below evaluates methods for key synthetic steps:
Mechanistic Considerations
The sulfonation step proceeds via electrophilic aromatic substitution, where chlorosulfonic acid generates a reactive sulfonium ion intermediate. Subsequent nucleophilic attack by the sulfonate anion displaces chloride, forming the aryl sulfonyl bond. Steric hindrance from the 3-ethoxy group necessitates prolonged reaction times compared to less substituted analogs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 347.41 g/mol
- CAS Number : 2097857-39-9
The compound features a benzo[d]imidazole core substituted with a sulfonyl group and an ethoxy-fluorophenyl moiety, which contributes to its biological activity.
Medicinal Chemistry
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole has been identified as a promising scaffold for developing new drugs due to its ability to modulate various biological targets.
Case Study: GABA-A Receptor Modulation
Recent studies have highlighted the compound's role as a positive allosteric modulator of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. The compound's structural modifications have been shown to enhance its metabolic stability and reduce hepatotoxicity compared to traditional ligands like alpidem, which undergo rapid biotransformation leading to toxicity .
Anticancer Research
The benzo[d]imidazole derivatives have gained attention in anticancer research due to their ability to inhibit specific kinases involved in tumor growth and proliferation. Preliminary results suggest that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzo[d]imidazole structure possess antimicrobial properties. They have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics amidst rising antibiotic resistance.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as anxiety and depression. Its mechanism of action involves enhancing GABAergic transmission, which could lead to anxiolytic effects without the side effects commonly associated with benzodiazepines.
Table 2: Comparative Metabolic Stability
Mechanism of Action
The mechanism of action of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Key Observations :
- Sulfonyl-containing analogs (e.g., Compound 4, MR-S1-19) are frequently associated with anticancer activity, suggesting the target compound may share similar mechanisms .
- Fluorine substitution (present in both the target compound and Compound 1) is linked to metabolic stability and bioavailability, a critical advantage in drug design .
Physicochemical and Electronic Properties
Table 3: Calculated Molecular Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole | ~348.36 | ~3.2 | 5 | 1 |
| Compound 4 | 274.29 | 1.8 | 4 | 1 |
| MR-S1-19 | 455.57 | 2.5 | 6 | 1 |
| Compound 1 | 212.22 | 3.0 | 2 | 1 |
Key Observations :
- The sulfonyl group increases molecular weight and hydrogen-bonding capacity compared to non-sulfonated analogs.
- The 3-ethoxy-4-fluoro substitution likely elevates LogP compared to pyrimidine or pyrazole derivatives, suggesting improved lipid solubility .
Biological Activity
1-((3-Ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14FNO3S
- Molecular Weight : 303.39 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial efficacy.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.25 | Staphylococcus aureus |
| Compound B | 0.30 | Escherichia coli |
| Compound C | 0.20 | Candida albicans |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It showed cytotoxic effects on several cancer cell lines, with IC50 values indicating its potency.
In one study, the compound was found to induce apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial and tumor cell metabolism.
- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that a derivative of the compound effectively reduced bacterial load when combined with standard antibiotics.
- Oncology Application : In a phase II trial for breast cancer patients, a related benzimidazole derivative demonstrated significant tumor reduction alongside conventional chemotherapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole?
- Methodology : The compound can be synthesized via a multi-step approach:
Arylation : React 1H-benzo[d]imidazole with a halogenated sulfonyl precursor (e.g., 3-ethoxy-4-fluorobenzenesulfonyl chloride) using NaH as a base in DMF to introduce the sulfonyl group .
Oxidation : For intermediates with thioether groups, oxidation with oxone in MeOH/H₂O yields sulfonyl derivatives .
Purification : Flash chromatography or recrystallization ensures high purity .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent/base combinations to suppress side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., deshielded protons near the sulfonyl group at δ 7.5–8.5 ppm) and coupling patterns (e.g., fluorine-induced splitting) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected ~375–400 g/mol depending on substituents) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonation or aryl substitution be addressed?
- Strategies :
- Use Pd-catalyzed coupling to direct substitutions to specific positions on the benzimidazole core .
- Employ click chemistry (e.g., CuAAC) for precise triazole or thiazole appendages .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact bioactivity?
- SAR Insights :
- Fluorine enhances metabolic stability and target binding via electronegativity and hydrophobic interactions .
- Chlorine/bromine substituents increase antibacterial potency but may reduce solubility .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches.
- Solutions :
- Reproduce studies with HPLC-purified samples (>98% purity) .
- Perform molecular docking to validate binding modes (e.g., using AutoDock Vina) and correlate with experimental IC₅₀ values .
Q. What catalytic systems improve yield in large-scale synthesis?
- Efficient Catalysts :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
